molecular formula C11H19N3O2S B2974133 1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine CAS No. 956437-74-4

1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine

Cat. No.: B2974133
CAS No.: 956437-74-4
M. Wt: 257.35
InChI Key: BYYKHXCNLUDEOJ-UHFFFAOYSA-N
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Description

1-[1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine is a chemical research reagent featuring a pyrazole core substituted with a tetrahydrothiophene-1,1-dioxide group and a methylmethanamine side chain. This specific molecular architecture, particularly the incorporation of a sulfone group and a tertiary amine, makes it a compound of significant interest in medicinal chemistry and drug discovery research for exploring novel chemical space. The pyrazole scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets. Compounds containing this structure have been developed as potent and selective kinase inhibitors, such as JAK1 inhibitors for investigating cancer therapy pathways and VEGFR-2 inhibitors studied for applications in neovascular diseases . The presence of the 1,1-dioxidotetrahydrothiophene (sulfone) moiety can influence the compound's electronic properties, solubility, and potential for hydrogen bonding, which are critical parameters in optimizing drug-like properties. Researchers may utilize this compound as a key synthetic intermediate or as a pharmacophore for designing and screening new bioactive molecules. Its structure suggests potential utility in developing targeted covalent inhibitors or in probing enzyme active sites. This product is intended for research applications only in laboratory settings and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-8-11(6-12-3)9(2)14(13-8)10-4-5-17(15,16)7-10/h10,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYKHXCNLUDEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a pyrazole moiety and a dioxidotetrahydrothiophen group, which contribute to its biological activity. The structural formula can be represented as:

C12H16N4O3S\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its effects on various cellular systems. Key findings are summarized below:

Antiepileptic Activity

Research indicates that derivatives of this compound exhibit significant antiepileptic properties. In vivo studies demonstrated efficacy in models of epilepsy, suggesting the potential for therapeutic use in seizure disorders. The mechanism is believed to involve modulation of ion channels, particularly GIRK (G-protein-coupled inwardly rectifying potassium) channels , which play a crucial role in neuronal excitability .

Anxiolytic Effects

In addition to antiepileptic activity, the compound has shown anxiolytic effects in behavioral models. The incorporation of the 1,1-dioxidotetrahydrothiophen group has been linked to improved metabolic stability and enhanced brain penetration, which are critical for central nervous system (CNS) activity .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Compounds with similar pyrazole scaffolds have been reported to exert anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . Further investigation into the specific pathways involved is warranted.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Ion Channel Modulation : The activation of GIRK channels may lead to hyperpolarization of neurons, reducing excitability and providing a calming effect.
  • Metabolic Stability : The unique structural components enhance the compound's resistance to metabolic degradation, allowing for prolonged action within biological systems .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • Study on Antiepileptic Activity : A study published in Frontiers in Pharmacology demonstrated that compounds containing the 1,1-dioxidotetrahydrothiophen group significantly reduced seizure frequency in animal models compared to controls .
  • Anxiolytic Effects Assessment : Behavioral tests indicated that treatment with this compound resulted in decreased anxiety-like behaviors in mice subjected to stress paradigms .
  • Anti-inflammatory Potential : In vitro assays revealed that similar pyrazole derivatives inhibited pro-inflammatory cytokine production in macrophage cultures, suggesting a potential mechanism for their anti-inflammatory effects .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanismReferences
AntiepilepticHighGIRK channel modulation
AnxiolyticModerateCNS penetration
Anti-inflammatoryHighCytokine inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with five analogous pyrazole derivatives, focusing on substituents, molecular properties, and functional attributes.

Structural and Molecular Comparisons

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1: 1,1-Dioxidotetrahydrothiophen-3-yl; 3,5: -CH₃; 4: -CH₂-NH-CH₃ C₁₁H₁₉N₃O₂S 257.36* Sulfone enhances polarity; amine side chain for derivatization
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 1: 3-Methoxyphenyl; 4: -CH₂-NH-CH₃ C₁₂H₁₅N₃O 217.27 Aromatic methoxy group increases lipophilicity; moderate toxicity (H302)
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-ethanamine 1: -CH₂CH₃; 3,5: -CH₃; 4: -CH₂-NH-CH₂CH₃ C₁₀H₂₀N₄ 220.30 Ethyl groups reduce polarity; potential for increased volatility
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide 1: Sulfone; 3,5: -CH₃; 4: Carboxamide linked to benzothiazole C₁₇H₂₂N₄O₃S₂ 394.50 Carboxamide and benzothiazole enhance hydrogen bonding; higher molecular weight
1-(1-Ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine Dual pyrazole cores; fluoroethyl substituent C₁₂H₁₉ClFN₅ 287.76 Fluorine introduces electronegativity; potential for CNS activity

*Estimated based on substituent contributions.

Pharmacological Relevance

  • Sulfone-containing pyrazoles (e.g., ) are explored in drug discovery for their metabolic stability and hydrogen-bonding capacity, particularly in kinase inhibitors .
  • Methanamine derivatives (e.g., ) serve as intermediates in bioactive molecule synthesis, such as antidepressants or antivirals .

Crystallographic Studies

  • SHELX programs () are widely used for refining sulfone-containing structures due to their robustness in handling high-resolution data .

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